2-[4-chloro-2-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide
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Overview
Description
2-[4-chloro-2-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide is a complex organic compound that features a combination of aromatic, sulfonamide, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-2-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Sulfonamide Intermediate: This involves the reaction of 4-chloro-2-nitrophenol with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Reduction of the Nitro Group: The nitro group in the intermediate is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Formation of the Phenoxy Intermediate: The amine is then reacted with chloroacetyl chloride to form the phenoxy intermediate.
Cyclopentylation: Finally, the phenoxy intermediate is reacted with cyclopentylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-2-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-chloro-2-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-chloro-2-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.
Chloroquine: An antimalarial drug with a similar aromatic structure.
Loratadine: An antihistamine with a similar sulfonamide group.
Uniqueness
2-[4-chloro-2-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
2-[4-chloro-2-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-13-7-8-16(26-12-18(23)21-14-4-1-2-5-14)17(10-13)27(24,25)22-15-6-3-9-20-11-15/h3,6-11,14,22H,1-2,4-5,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRNKSRPFASURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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